molecular formula C6H2ClF2NO2 B3034492 1-Chloro-2,5-difluoro-3-nitrobenzene CAS No. 1805029-24-6

1-Chloro-2,5-difluoro-3-nitrobenzene

Cat. No. B3034492
CAS RN: 1805029-24-6
M. Wt: 193.53 g/mol
InChI Key: KEZVSFPNJJNPHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives can involve various methods, including electrosynthetic routes as seen in the reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in dimethylformamide (DMF) . Another method includes chlorination reactions, such as the synthesis of 1,2-Dichloro-4-nitrobenzene using KClO3-H2SO4 as a chlorinating reagent . These methods highlight the reactivity of nitrobenzene derivatives and their potential for further functionalization.

Molecular Structure Analysis

The structure of nitrobenzene derivatives can be complex, as seen in the crystal structure determination of 1,3,5-trichloro-2,4,6-trifluorobenzene . This study provides insights into the molecular orientation and internal vibrations, which are important for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Chemical reactions involving nitrobenzene derivatives can lead to a variety of products. For instance, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene can produce 1-nitro-2-vinylbenzene, 1H-indole, and a dimeric species . Nitration reactions, such as those involving 2-chloro-1,3,5-trimethylbenzene, can yield multiple isomers and other nitration products . Furthermore, the introduction of electron-withdrawing substituents can activate halogen substituents towards nucleophilic attack, leading to the introduction of various N- and S-containing groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. For example, the presence of halogen and nitro groups can affect the compound's boiling point, solubility, and reactivity. The study of 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene provides information on the characterization of such compounds using techniques like NMR spectroscopy and elemental analysis .

Scientific Research Applications

  • Isotopic Abundance and Energy Treatment : A study focused on the impact of biofield energy treatment on the isotopic abundance ratios in 1-Chloro-3-nitrobenzene (3-CNB), a closely related compound. This treatment showed significant changes in isotopic abundance ratios, suggesting potential alterations in physicochemical and thermal properties, which could aid in the synthesis of various industrial chemicals including pharmaceuticals and dyes (Trivedi et al., 2016).

  • Microbial Degradation : Research on the microbial degradation of 1-chloro-4-nitrobenzene, another similar compound, by Pseudomonas acidovorans XII, revealed its use as a sole carbon, nitrogen, and energy source. This study contributes to understanding the biodegradation process of halo-aromatic compounds, which is crucial for environmental remediation (Shah, 2014).

  • Biodegradation by Bacterial Strains : Another study on 1-chloro-4-nitrobenzene (1C4NB) explored its biodegradation by a bacterial strain LW1, belonging to the Comamonadaceae family. This research highlighted the strain's ability to use 1C4NB as a sole source of carbon, nitrogen, and energy, offering insights into bioremediation strategies for nitroaromatic pollutants (Katsivela et al., 1999).

  • Nucleophilic Substitution Reactions : The study on 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene delves into their reactions with thiophenoxide anion, revealing insights into nucleophilic substitution processes. This research is significant for understanding the chemical behavior of halogenated nitrobenzenes (Cervera et al., 1996).

  • Electrochemical Sensing : A study developed a highly sensitive electrochemical sensor for detecting 1-chloro-4-nitrobenzene (CNB) using carbon nanohorns (CNHs) and β-cyclodextrin (β-CD) nanohybrids. This sensor has significant implications for environmental monitoring of CNB (Kingsford et al., 2018).

  • Crystal Structure Analysis : A study on the crystal structure of 1-chloro-2-nitro­benzene, which shares structural similarities with 1-Chloro-2,5-difluoro-3-nitrobenzene, revealed interesting aspects of its molecular arrangement and phase transition behavior (Mossakowska & Wójcik, 2007).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Mechanism of Action

Mode of Action

The mode of action of 1-Chloro-2,5-difluoro-3-nitrobenzene is currently unknown As a benzene derivative, it may interact with its targets through aromatic stacking interactions, hydrogen bonding, or covalent bonding, depending on the nature of the target and the specific substituents on the benzene ring

properties

IUPAC Name

1-chloro-2,5-difluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZVSFPNJJNPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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